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molecular formula C10H7ClN2O B1603021 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde CAS No. 870837-48-2

3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde

Cat. No. B1603021
M. Wt: 206.63 g/mol
InChI Key: YRLOTOVVZIPPHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07880009B2

Procedure details

To a DMF (20 mL) solution of 3-chloro-4-fluorobenzaldehyde (500 mg), potassium carbonate (1.20 g) and imidazole (275 mg) were added one by one, and the reaction solution was agitated at 80° C. overnight. Water and ethyl acetate were added to the reaction solution, and the organic layer was partitioned. After the obtained organic layer was washed with a saturated saline solution, it was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The obtained residue was purified by silica gel chromatography (elution solvent: ethyl acetate→ethyl acetate:methanol=10:1), and 548 mg of the title compound was obtained. The physical properties of the compound are as follows.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
275 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C=O)C.[Cl:6][C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][C:14]=1F)[CH:10]=[O:11].C(=O)([O-])[O-].[K+].[K+].[NH:22]1[CH:26]=[CH:25][N:24]=[CH:23]1>C(OCC)(=O)C.O>[Cl:6][C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][C:14]=1[N:22]1[CH:26]=[CH:25][N:24]=[CH:23]1)[CH:10]=[O:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
500 mg
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1F
Name
Quantity
1.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
275 mg
Type
reactant
Smiles
N1C=NC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction solution was agitated at 80° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was partitioned
WASH
Type
WASH
Details
After the obtained organic layer was washed with a saturated saline solution, it
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel chromatography (elution solvent: ethyl acetate→ethyl acetate:methanol=10:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C(C=O)C=CC1N1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 548 mg
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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